1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone 1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 94331-81-4
VCID: VC18759543
InChI: InChI=1S/C18H15BrN2O5/c1-25-17-6-10(15(21(23)24)8-18(17)26-2)5-16(22)13-9-20-14-4-3-11(19)7-12(13)14/h3-4,6-9,20H,5H2,1-2H3
SMILES:
Molecular Formula: C18H15BrN2O5
Molecular Weight: 419.2 g/mol

1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone

CAS No.: 94331-81-4

Cat. No.: VC18759543

Molecular Formula: C18H15BrN2O5

Molecular Weight: 419.2 g/mol

* For research use only. Not for human or veterinary use.

1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone - 94331-81-4

Specification

CAS No. 94331-81-4
Molecular Formula C18H15BrN2O5
Molecular Weight 419.2 g/mol
IUPAC Name 1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone
Standard InChI InChI=1S/C18H15BrN2O5/c1-25-17-6-10(15(21(23)24)8-18(17)26-2)5-16(22)13-9-20-14-4-3-11(19)7-12(13)14/h3-4,6-9,20H,5H2,1-2H3
Standard InChI Key PJVANYWTZZFVFV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)CC(=O)C2=CNC3=C2C=C(C=C3)Br)[N+](=O)[O-])OC

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The molecule comprises two primary subunits:

  • 5-Bromoindole moiety: A heterocyclic aromatic system with a bromine atom at the 5-position and an acetyl group at the 3-position.

  • 4,5-Dimethoxy-2-nitrophenyl group: A benzene ring functionalized with methoxy groups at positions 4 and 5 and a nitro group at position 2, linked via an ethanone bridge.

The IUPAC name, 1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone, reflects this connectivity. Key structural descriptors include:

PropertyValue
Molecular FormulaC18H15BrN2O5\text{C}_{18}\text{H}_{15}\text{BrN}_{2}\text{O}_{5}
Molecular Weight419.2 g/mol
Canonical SMILESCOC1=C(C=C(C(=C1)CC(=O)C2=CNC3=C2C=C(C=C3)Br)N+[O-])OC
InChI KeyPJVANYWTZZFVFV-UHFFFAOYSA-N

The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups creates a polarized electronic environment, potentially influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Predictions

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous structures suggest characteristic signals:

  • NMR: Aromatic protons in the indole ring (δ 7.0–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and acetyl carbonyl (δ 2.5–3.0 ppm) .

  • IR: Stretching vibrations for nitro (1520cm1\sim 1520 \, \text{cm}^{-1}), carbonyl (1700cm1\sim 1700 \, \text{cm}^{-1}), and methoxy groups (1250cm1\sim 1250 \, \text{cm}^{-1}).

Computational models predict moderate lipophilicity (LogP ≈ 2.29) and low aqueous solubility (0.0182 mg/mL), necessitating formulation strategies for biological testing .

Synthesis and Derivative Preparation

Retrosynthetic Analysis

The compound can be dissected into two precursors:

  • 5-Bromoindole-3-carbaldehyde: Synthesized via Vilsmeier-Haack formulation of 5-bromoindole .

  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Prepared by nitration of 3,4-dimethoxyacetophenone .

Coupling these subunits likely involves aldol condensation or nucleophilic acyl substitution, though explicit protocols remain undocumented.

1-(4,5-Dimethoxy-2-Nitrophenyl)Ethanone

A validated route employs nitration of 3,4-dimethoxyacetophenone with 98% HNO3_3 in dichloromethane at −10°C, yielding 89.4% product :

ParameterValue
Starting Material3,4-Dimethoxyacetophenone
ReagentHNO3_3 (98%)
SolventDichloromethane
Temperature−10°C
Time2 hours
Yield89.4%

This method’s success hinges on controlled nitration to avoid over-oxidation .

5-Bromoindole-3-Carbaldehyde

Methylation of 5-bromoindole-3-carbaldehyde using methyl iodide in acetonitrile with NaOH achieves 96% yield :

ParameterValue
Starting Material5-Bromoindole-3-carbaldehyde
BaseNaOH (powdered)
Alkylating AgentMethyl iodide
SolventAcetonitrile
Time3 hours
Yield96%

Research Gaps and Future Directions

Synthesis Optimization

Current challenges include:

  • Low yields in coupling steps (unreported for this compound).

  • Purification difficulties due to structural complexity.

Future work should explore:

  • Microwave-assisted synthesis to enhance reaction efficiency.

  • Enzymatic catalysis for regioselective functionalization.

Biological Screening

Priority assays include:

  • Cytotoxicity: Against NCI-60 cancer cell lines.

  • Antimicrobial activity: Using broth microdilution (MIC determinations).

Computational Modeling

DFT calculations could predict:

  • Electrostatic potential surfaces for reactivity hotspots.

  • ADMET profiles to guide preclinical development.

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